molecular formula C18H16ClFN2OS2 B2621077 (Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide CAS No. 1173488-08-8

(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2621077
CAS No.: 1173488-08-8
M. Wt: 394.91
InChI Key: NHVCRVHDFXBSCW-UZYVYHOESA-N
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Description

(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the chloro and propyl groups on the benzene ring can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Ylidene Group: The ylidene group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Thioacetamide Formation: The final step involves the reaction of the intermediate with 4-fluorophenylthiol under suitable conditions to form the thioacetamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ylidene group, converting it to an alkane.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alkanes: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Antimicrobial Agents: Thiazole derivatives are often studied for their antimicrobial properties.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings and functional groups.

    Benzothiazole Derivatives: Compounds with benzothiazole structures and various substituents.

Uniqueness

    Functional Groups: The presence of chloro, propyl, and fluoro groups provides unique chemical properties.

    Biological Activity: Specific biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(6-chloro-3-propyl-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2OS2/c1-2-9-22-15-8-3-12(19)10-16(15)25-18(22)21-17(23)11-24-14-6-4-13(20)5-7-14/h3-8,10H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVCRVHDFXBSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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